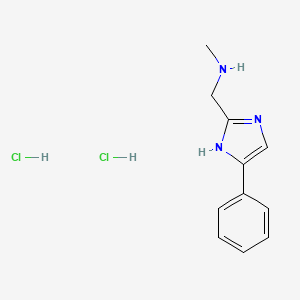

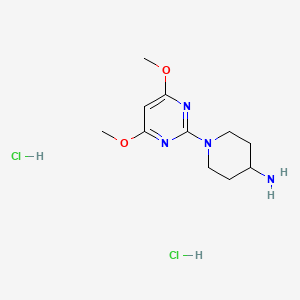

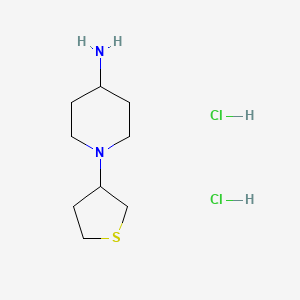

![molecular formula C14H18ClN3S B1473454 Chlorhydrate de 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole CAS No. 1955515-79-3](/img/structure/B1473454.png)

Chlorhydrate de 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole

Vue d'ensemble

Description

The compound “2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make it a challenging scaffold to acquire .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with an 8-azabicyclo[3.2.1]octane core can be complex and varied, depending on the specific methodologies used .Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

Le squelette 8-azabicyclo[3.2.1]octane, qui fait partie du composé, est le noyau central de la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent un large éventail d'activités biologiques intéressantes . La recherche visant à la préparation de cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier .

Découverte de médicaments

Les 2-azabicyclo[3.2.1]octanes sont des hétérocycles azotés ayant un potentiel important dans le domaine de la découverte de médicaments . Ce noyau a été utilisé comme intermédiaire de synthèse clé dans plusieurs synthèses totales .

Synthèse totale des molécules cibles

La structure unique des 2-azabicyclo[3.2.1]octanes en fait un squelette difficile à acquérir . Cependant, ils ont été appliqués avec succès dans la synthèse totale de plusieurs molécules cibles .

Activité nématicide

Le composé a montré un potentiel dans le domaine de l'activité nématicide . Dans le test de nématode à nœuds racinaires, l'effet inhibiteur de l'infection des racines des plantes par le nématode a pu être observé .

Valorisation de la biomasse

Le composé a été utilisé dans la valorisation de composés dérivés de la biomasse par des transformations photochimiques .

Mécanisme D'action

2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride binds to the ATP binding site of GSK-3β and inhibits its activity. This inhibition of GSK-3β activity has been shown to reduce the symptoms of neurological diseases, as GSK-3β is thought to play a role in the progression of these diseases.

Biochemical and Physiological Effects

2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride has been found to have a number of biochemical and physiological effects on cells and animals. Studies have found that 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride can reduce inflammation, reduce oxidative stress, and reduce the production of amyloid-beta, which is thought to be a contributing factor to Alzheimer's disease. In addition, 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride has been found to reduce the levels of phosphorylated tau, which is another contributing factor to Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride in laboratory experiments is that it is a potent inhibitor of GSK-3β, which makes it useful for studying the role of GSK-3β in various diseases. However, there are some limitations to using 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride in laboratory experiments. For example, 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride is a small molecule, which means that it can be easily degraded in the body and can have a short half-life. In addition, 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride is a relatively new compound, so there is still a lot of research that needs to be done in order to fully understand its effects.

Orientations Futures

For research on 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride include further investigation into its potential to treat neurological diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, further research is needed to understand the mechanism of action of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride and to determine the optimal dosage and delivery method for its use in clinical trials. Another area of research is to explore the potential of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride to be used in combination with other drugs to treat neurological diseases. Finally, further research is needed to understand the long-term effects of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride on the body and to determine if there are any potential side effects associated with its use.

Propriétés

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S.ClH/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBLBRZUOVNESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

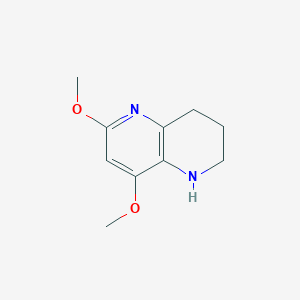

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)

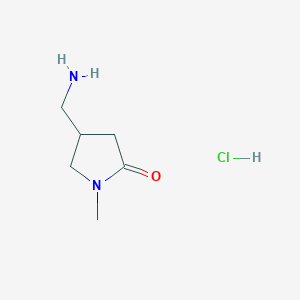

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473373.png)

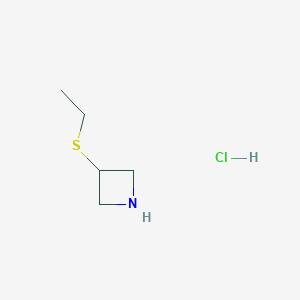

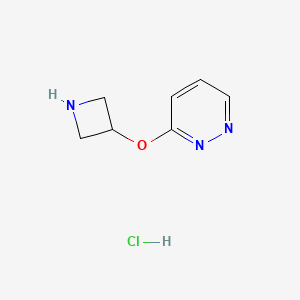

![3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1473376.png)

![{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473379.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)